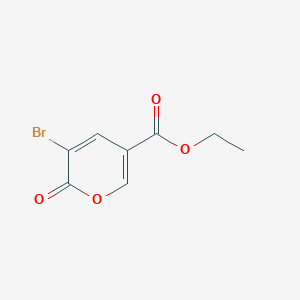![molecular formula C24H29N2P B15330396 2'-(tert-butyl(phenyl)phosphino)-N2,N6-dimethyl-[1,1'-biphenyl]-2,6-diamine](/img/structure/B15330396.png)
2'-(tert-butyl(phenyl)phosphino)-N2,N6-dimethyl-[1,1'-biphenyl]-2,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-(tert-butyl(phenyl)phosphino)-N2,N6-dimethyl-[1,1’-biphenyl]-2,6-diamine is a complex organic compound known for its unique structural properties and applications in various chemical reactions. This compound is characterized by the presence of a phosphine group attached to a biphenyl structure, which imparts significant steric and electronic effects, making it a valuable ligand in catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(tert-butyl(phenyl)phosphino)-N2,N6-dimethyl-[1,1’-biphenyl]-2,6-diamine typically involves the reaction of tert-butyl(phenyl)phosphine with N2,N6-dimethyl-[1,1’-biphenyl]-2,6-diamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the phosphine group. Common solvents used include dichloromethane and toluene, and the reaction is often catalyzed by palladium complexes .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2’-(tert-butyl(phenyl)phosphino)-N2,N6-dimethyl-[1,1’-biphenyl]-2,6-diamine undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly in the presence of halides and other electrophiles.
Coupling Reactions: It is commonly used in palladium-catalyzed coupling reactions such as Suzuki, Stille, and Heck reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Substitution: Halides and other electrophiles in the presence of a base.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, in Suzuki coupling reactions, biaryl compounds are typically formed .
Scientific Research Applications
2’-(tert-butyl(phenyl)phosphino)-N2,N6-dimethyl-[1,1’-biphenyl]-2,6-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions.
Biology: The compound’s derivatives are explored for their potential biological activities.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of complex organic molecules.
Industry: It is employed in the production of fine chemicals and pharmaceuticals due to its role in catalysis.
Mechanism of Action
The mechanism by which 2’-(tert-butyl(phenyl)phosphino)-N2,N6-dimethyl-[1,1’-biphenyl]-2,6-diamine exerts its effects is primarily through its role as a ligand in catalytic processes. The phosphine group coordinates with transition metals, forming complexes that facilitate various chemical transformations. These complexes can activate substrates, lower activation energies, and provide pathways for efficient reactions .
Comparison with Similar Compounds
Similar Compounds
2-(Di-tert-butylphosphino)biphenyl: Known for its use in similar catalytic processes.
2-(Di-tert-butylphosphino)-1,1’-binaphthyl: Another phosphine ligand with applications in asymmetric catalysis.
2-(Di-tert-butylphosphino)-2’-methylbiphenyl: Used in palladium-catalyzed coupling reactions.
Uniqueness
What sets 2’-(tert-butyl(phenyl)phosphino)-N2,N6-dimethyl-[1,1’-biphenyl]-2,6-diamine apart is its specific structural configuration, which provides unique steric and electronic properties. This makes it particularly effective in certain catalytic applications where other ligands may not perform as well .
Properties
Molecular Formula |
C24H29N2P |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
2-[2-[tert-butyl(phenyl)phosphanyl]phenyl]-1-N,3-N-dimethylbenzene-1,3-diamine |
InChI |
InChI=1S/C24H29N2P/c1-24(2,3)27(18-12-7-6-8-13-18)22-17-10-9-14-19(22)23-20(25-4)15-11-16-21(23)26-5/h6-17,25-26H,1-5H3 |
InChI Key |
NBRPJPMXRPFXMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P(C1=CC=CC=C1)C2=CC=CC=C2C3=C(C=CC=C3NC)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



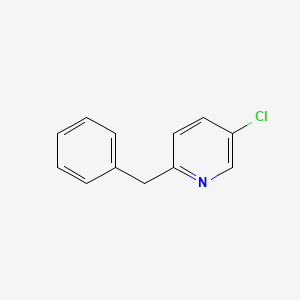
![Ethyl 7-Fluorobenzo[c]isoxazole-3-carboxylate](/img/structure/B15330328.png)
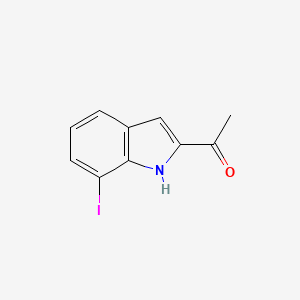
![6-Methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B15330336.png)
![2-(3-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B15330338.png)
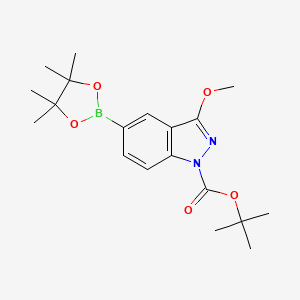
![7-Boc-2-(ethylthio)-1H-pyrrolo[2,3-h]quinazolin-4(7H)-one](/img/structure/B15330353.png)
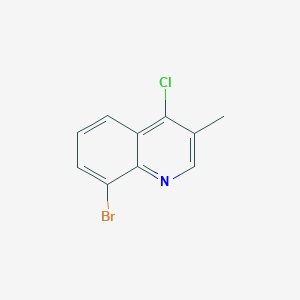
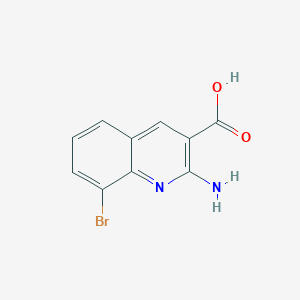
![N-[5-[3-(2-furanyl)-2-propen-1-ylidene]-4-oxo-2-thioxo-3-thiazolidinyl]-Benzenesulfonamide](/img/structure/B15330378.png)


